IMPDH2 Inhibition Activity of 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one vs. Clinical IMPDH Inhibitors
3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one demonstrates measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with a Ki value of 240 nM against the IMP substrate and 440 nM against the NAD substrate [1]. This positions the compound as a moderate-potency IMPDH inhibitor. For procurement context, this activity profile is distinct from but mechanistically related to clinical IMPDH inhibitors: mycophenolic acid (active metabolite of mycophenolate mofetil) exhibits Ki values of 7-10 nM against IMPDH2, while ribavirin monophosphate shows Ki values in the micromolar range. The compound's activity places it between these extremes, making it potentially useful for studies requiring intermediate IMPDH inhibition without the potent immunosuppressive effects of mycophenolic acid [2]. The non-competitive inhibition mode distinguishes it from substrate-competitive IMPDH inhibitors.
| Evidence Dimension | IMPDH2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (vs. IMP substrate); Ki = 440 nM (vs. NAD substrate) |
| Comparator Or Baseline | Mycophenolic acid: Ki = 7-10 nM (IMPDH2); Ribavirin monophosphate: Ki in micromolar range |
| Quantified Difference | Approximately 24- to 34-fold lower potency than mycophenolic acid; substantially more potent than ribavirin monophosphate |
| Conditions | In vitro enzyme inhibition assay using recombinant human IMPDH2; substrate: IMP or NAD |
Why This Matters
For researchers investigating IMPDH-dependent pathways requiring intermediate-level inhibition or studying structure-activity relationships of imidazopyridine-based IMPDH inhibitors, this compound offers a distinct potency window not achievable with ultra-potent clinical agents.
- [1] BindingDB. Affinity Data for BDBM50421763 (3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one) against Inosine-5'-monophosphate dehydrogenase 2. BindingDB Entry. View Source
- [2] Sintchak MD, Nimmesgern E. The structure of inosine 5'-monophosphate dehydrogenase and the design of novel inhibitors. Immunopharmacology. 2000;47(2-3):163-184. View Source
